molecular formula C35H27N3O4S2 B493024 N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide

N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide

Cat. No.: B493024
M. Wt: 617.7g/mol
InChI Key: CUBUZXNHXLGVLY-UHFFFAOYSA-N
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Description

N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide is a complex organic compound that features a unique structure combining indole and sulfonamide groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis followed by sulfonylation. The Fischer indole synthesis is often promoted by microwave irradiation, which accelerates the reaction rate significantly . The reaction conditions usually involve the use of hydrazine hydrochloride salts and ethereal solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sulfonylation using phenylsulfonyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-indole: A simpler indole derivative with similar structural features.

    Phenylsulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonamide compounds.

    N-Phenylsulfonylindole: A related compound with a sulfonamide group attached to the indole ring.

Uniqueness

N-{1H-indol-2-yl(phenyl)[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide is unique due to its combination of indole and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C35H27N3O4S2

Molecular Weight

617.7g/mol

IUPAC Name

N-[[1-(benzenesulfonyl)indol-2-yl]-(1H-indol-2-yl)-phenylmethyl]benzenesulfonamide

InChI

InChI=1S/C35H27N3O4S2/c39-43(40,29-18-6-2-7-19-29)37-35(28-16-4-1-5-17-28,33-24-26-14-10-12-22-31(26)36-33)34-25-27-15-11-13-23-32(27)38(34)44(41,42)30-20-8-3-9-21-30/h1-25,36-37H

InChI Key

CUBUZXNHXLGVLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N2)(C4=CC5=CC=CC=C5N4S(=O)(=O)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N2)(C4=CC5=CC=CC=C5N4S(=O)(=O)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7

Origin of Product

United States

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